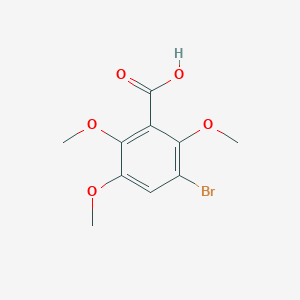

3-Bromo-2,5,6-trimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5,6-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDRAWVCUZZYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347794 | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101460-22-4 | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,5,6-trimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-2,5,6-trimethoxybenzoic Acid

CAS Number: 101460-22-4

This technical guide provides a comprehensive overview of 3-Bromo-2,5,6-trimethoxybenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide combines the available physicochemical information with data from structurally related compounds to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 101460-22-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₅ | [1][2] |

| Molecular Weight | 291.1 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | [3] |

| Purity | >97.0% (T) | [3][4] |

| Melting Point | 94.0 to 98.0 °C | [3] |

Synthesis and Production

A plausible synthetic route could start from a commercially available trimethoxybenzoic acid, followed by a regioselective bromination step. The choice of brominating agent and reaction conditions would be critical to achieve the desired isomer.

Potential Biological Activity and Applications

Direct experimental evidence for the biological activity of this compound is not extensively documented in the scientific literature. However, the biological profiles of structurally similar trimethoxybenzoic acid derivatives suggest potential areas of application and research.

Derivatives of trimethoxybenzoic acid have been investigated for a range of biological activities, including antimicrobial and efflux pump inhibitory effects.[6] The specific substitution pattern of methoxy groups and the presence of a bromine atom on the aromatic ring can significantly influence the compound's biological properties.

The following table summarizes the observed biological activities of various trimethoxybenzoic acid derivatives, which can serve as a basis for predicting the potential bioactivities of this compound.

| Compound/Derivative | Biological Activity | Target/Organism | Key Performance Metric |

| 3,4,5-Trimethoxybenzoic acid derivatives | Efflux Pump Inhibition | Salmonella enterica, Staphylococcus aureus | Increased accumulation of fluorescent substrate |

| 3,4,5-Trimethoxybenzoic acid (Gallic acid trimethyl ether) | Antioxidant, Anti-inflammatory | In vivo (rodent models) | Amelioration of stress-induced biochemical alterations |

| 2,4,5-Trimethoxybenzoic acid | Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation models | Inhibition of NF-κB and STAT signaling |

Experimental Protocols for Evaluating Biological Activity

To assess the potential biological activities of this compound, standard experimental protocols employed for related compounds can be adapted. Below is a generalized workflow for evaluating efflux pump inhibition, a noted activity of some trimethoxybenzoic acid derivatives.[6]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with bacterial efflux pumps. These pumps are membrane proteins that contribute to antibiotic resistance by expelling antimicrobial agents from the bacterial cell. Inhibition of these pumps can restore the efficacy of antibiotics. The diagram below illustrates the general mechanism of efflux pump inhibition.

Conclusion and Future Directions

This compound is a chemical compound with well-defined physicochemical properties but limited publicly available data on its synthesis and biological activity. Based on the known activities of structurally related trimethoxybenzoic acid derivatives, this compound warrants further investigation for its potential as an antimicrobial agent, an efflux pump inhibitor, or an anti-inflammatory compound.

Future research should focus on developing and documenting a robust synthetic protocol for this specific isomer. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo assays is necessary to elucidate its therapeutic potential and mechanism of action. Such studies will be crucial for unlocking the potential applications of this compound in drug discovery and development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 101460-22-4 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | 101460-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. sciedco.ca [sciedco.ca]

- 5. This compound | 101460-22-4 [sigmaaldrich.com]

- 6. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-2,5,6-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known chemical properties, safety information, and generalized experimental considerations for 3-Bromo-2,5,6-trimethoxybenzoic acid. The information is compiled for use in research and development settings.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 101460-22-4 | [1][2] |

| Chemical Formula | C₁₀H₁₁BrO₅ | [1] |

| Molecular Weight | 291.09 g/mol | Calculated |

| Purity | Commercially available at ≥97.0% | [2] |

| Synonyms | 3-bromo-2,5,6-trimethoxy-benzoic acid | [1] |

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. While specific peak assignments are proprietary or not publicly indexed, the availability of key spectral data has been noted.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR data are available through chemical data providers.[3]

-

Infrared Spectroscopy (IR): IR spectra are available and would be expected to show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and aromatic C-H and C-O bonds.[3]

-

Mass Spectrometry (MS): Mass spectral data is available for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[3]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, data from structurally related brominated and methoxylated benzoic acids provide general handling guidelines. These compounds are typically classified as irritants.

General Hazard Statements for Related Compounds:

-

Causes skin irritation.[4]

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[4][5] Wear protective gloves, clothing, eye, and face protection.[4] Use only outdoors or in a well-ventilated area and avoid breathing dust.[4]

-

Response:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]

Disclaimer: This safety information is based on related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for CAS number 101460-22-4 before handling.

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, a general approach can be inferred from synthesis methods for similar structures, such as the bromination of other substituted benzoic acids.

Generalized Synthesis Approach: The synthesis would likely involve the direct bromination of a 2,5,6-trimethoxybenzoic acid precursor.

-

Dissolution: The starting benzoic acid derivative is dissolved in a suitable solvent, such as dioxane or glacial acetic acid.[6][7]

-

Bromination: A brominating agent (e.g., liquid bromine, potentially mixed with a solvent like chloroform) is added dropwise to the solution.[6] The reaction is typically stirred for several hours.

-

Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid is then isolated.

-

Purification: The crude product is purified, often through recrystallization from a suitable solvent like ethanol, to yield the final, pure compound.[8]

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR, MS, and melting point analysis.

Visualizations

The following diagrams illustrate the relationships between the chemical's information and a generalized experimental workflow.

Caption: Logical relationship of chemical information.

Caption: Generalized workflow for synthesis.

References

- 1. pschemicals.com [pschemicals.com]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound(101460-22-4) 1H NMR [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

3-Bromo-2,5,6-trimethoxybenzoic acid molecular structure

An In-depth Technical Guide to 3-Bromo-2,5,6-trimethoxybenzoic acid

This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, chemical properties, and analytical data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Chemical Identity

This compound is a substituted aromatic carboxylic acid. The core structure consists of a benzene ring functionalized with a carboxyl group, a bromine atom, and three methoxy groups. The specific substitution pattern (positions 2, 3, 5, and 6) dictates its chemical reactivity and potential biological activity.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 101460-22-4 | [1][2] |

| Chemical Formula | C₁₀H₁₁BrO₅ | [1] |

| Molecular Weight | 291.09 g/mol | Calculated |

| Synonyms | 3-bromo-2,5,6-trimethoxy-benzoic acid, 12W-0890 | [1] |

| Purity | Min. 97.0% (T) | [2] |

| MDL Number | MFCD00191620 | [2] |

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific isomer is not widely published, data for related brominated and methoxylated benzoic acids provide a basis for expected characteristics. Spectroscopic data for this compound is available through specialized chemical suppliers.[3]

Expected Analytical Characteristics

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton. Chemical shifts will be influenced by the electronic effects of the bromine and methoxy substituents. |

| ¹³C NMR | The carbon NMR spectrum would reveal signals for the aromatic carbons (including those directly attached to substituents), the carboxyl carbon, and the methoxy carbons. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy and acid groups, and C-Br stretching vibrations. |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound was not identified in the provided search results. However, a general synthetic approach can be inferred from established methods for analogous compounds, such as the bromination of substituted benzoic acids.[4][5]

Representative Synthetic Protocol: Electrophilic Bromination

The synthesis would likely involve the direct bromination of a 2,5,6-trimethoxybenzoic acid precursor.

Materials and Reagents:

-

2,5,6-trimethoxybenzoic acid (starting material)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., dioxane, acetic acid, or a chlorinated solvent like dichloromethane)[4]

-

A catalyst (e.g., iron(III) bromide, if required)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for workup)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve the 2,5,6-trimethoxybenzoic acid starting material in the chosen solvent within a reaction flask equipped with a magnetic stirrer and addition funnel.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred mixture.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the characteristic reddish-brown color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, wash the solution with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Acidification: Cool the aqueous bicarbonate layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, MS, and melting point determination.

Below is a conceptual workflow for this process.

Caption: Conceptual workflow for the synthesis and analysis of this compound.

Potential Biological Activity and Research Context

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the activities of structurally related compounds can provide valuable insights and guide future research.

-

Antimicrobial Properties: The presence of halogen atoms, particularly bromine, on an aromatic ring can confer significant antimicrobial properties.[7] Brominated phenols and related compounds isolated from marine sources have shown potent antibacterial and antifungal activities.[7]

-

Antioxidant and Anti-inflammatory Activity: Benzoic acid derivatives are widely recognized for their antioxidant and anti-inflammatory effects.[8][9] For example, 3,4,5-trimethoxybenzoic acid (an analogue lacking the bromine) is a potent antioxidant and inhibitor of cytokine production.[9] Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to protect human keratinocytes from oxidative stress-induced damage.[10]

-

Enzyme Inhibition: Substituted benzoic acids can act as enzyme inhibitors. The specific substitution pattern on the ring is critical for efficacy and target specificity.[7]

Given these precedents, this compound could be a promising candidate for investigation in antimicrobial, antioxidant, and anti-inflammatory research. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups may result in unique biological properties.

Below is a diagram illustrating the potential logical relationships for investigating the bioactivity of this compound class.

Caption: Structure-activity relationships for substituted benzoic acids.

References

- 1. pschemicals.com [pschemicals.com]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound(101460-22-4) 1H NMR [m.chemicalbook.com]

- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]

- 10. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2,5,6-trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5,6-trimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and three methoxy groups on the benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom provides a site for further functionalization through cross-coupling reactions. This guide details a plausible synthetic route and expected analytical characterization of the title compound.

Proposed Synthetic Pathway

A two-step synthetic route is proposed, starting from the commercially available 1,2,4-trimethoxybenzene. The first step involves the synthesis of the intermediate, 2,4,5-trimethoxybenzoic acid, which is then brominated to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2,4,5-Trimethoxybenzoic Acid (Intermediate)

This procedure is adapted from known methods for the formylation and oxidation of activated benzene derivatives.

Part A: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene

-

To a stirred solution of 1,2,4-trimethoxybenzene (1.0 eq.) in N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to 80°C for 1 hour.

-

Cool the mixture in an ice bath and add a saturated aqueous solution of sodium acetate to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2,4,5-trimethoxybenzaldehyde.

Part B: Oxidation to 2,4,5-Trimethoxybenzoic Acid

-

Dissolve the 2,4,5-trimethoxybenzaldehyde (1.0 eq.) in a mixture of aqueous sodium hydroxide.

-

Heat the solution and add a solution of potassium permanganate (KMnO₄) (2.0 eq.) portion-wise.

-

After the addition is complete, continue heating until the purple color disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2,4,5-trimethoxybenzoic acid.

Synthesis of this compound

This is a hypothetical protocol based on the bromination of similar activated aromatic compounds.

-

Dissolve 2,4,5-trimethoxybenzoic acid (1.0 eq.) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a dilute aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data (Predicted)

Due to the lack of available experimental data, the following characterization parameters are predicted based on the chemical structure and data from analogous compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁BrO₅ |

| Molecular Weight | 291.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | s | 1H |

| OCH₃ | 3.8 - 4.0 | s | 3H |

| OCH₃ | 3.8 - 4.0 | s | 3H |

| OCH₃ | 3.8 - 4.0 | s | 3H |

| COOH | 10.0 - 12.0 | br s | 1H |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-C | 120 - 130 |

| OCH₃ | 55 - 65 |

Table 3: Predicted Key IR Absorption Bands (KBr, cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | ~3000 |

| C=O (Carboxylic Acid) | 1700 - 1680 |

| C=C (Aromatic) | 1600, 1450 |

| C-O (Methoxy) | 1250 - 1050 |

| C-Br | 700 - 500 |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion |

| 290/292 (Molecular Ion Peak, M⁺) | [C₁₀H₁₁⁷⁹BrO₅]⁺ / [C₁₀H₁₁⁸¹BrO₅]⁺ |

| 275/277 | [M - CH₃]⁺ |

| 247/249 | [M - COOH]⁺ |

Safety Information

No specific safety data is available for this compound. However, based on the starting materials and related compounds like 3-bromobenzoic acid and 2,4,5-trimethoxybenzoic acid, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

Logical Workflow for Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and analysis of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2,5,6-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromo-2,5,6-trimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for structurally related compounds to offer valuable context and comparative insights. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to support further research and characterization of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications.

Identifier and Known Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, the following identifiers and one experimental property have been reported.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 101460-22-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₁BrO₅ | --INVALID-LINK-- |

| Molecular Weight | 291.09 g/mol | Calculated |

| Melting Point | 94.0 - 98.0 °C | --INVALID-LINK-- |

Predicted Physicochemical Properties of this compound

In the absence of experimental data, computational methods can provide valuable estimations of physicochemical properties. The following table presents predicted values for the boiling point, pKa, and LogP of this compound. It is important to note that these are theoretical estimations and should be confirmed by experimental validation.

| Property | Predicted Value | Prediction Software/Method |

| Boiling Point | ~350-400 °C | Estimation based on related structures |

| pKa | ~2.5 - 3.5 | Estimation based on Hammett equation and related structures |

| LogP | ~2.0 - 2.5 | Estimation based on fragment contribution methods |

Physicochemical Properties of Structurally Related Compounds

To provide a comparative context, the experimental physicochemical properties of several structurally similar benzoic acid derivatives are summarized below. These compounds share key structural features with the target molecule, such as the benzoic acid core, methoxy groups, and/or a bromine substituent.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 249.2 | 4.20 | 1.87 |

| 3-Bromobenzoic Acid | C H₅BrO₂ | 201.02 | 155-157 | 282 | 3.82 | 2.65 |

| 3,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | 170-172 | 327.6 | 3.93 | 1.39 |

| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 186-188 | - | 3.32 | 1.58 |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically ≤ 2 °C).

Solubility Determination

Solubility data is critical for designing formulations and understanding a compound's behavior in different solvent systems.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Filter membranes (e.g., 0.45 µm PTFE)

Procedure (Shake-Flask Method):

-

Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm membrane to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC with a standard calibration curve.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter in drug development.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if solubility in pure water is low).

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

If the compound is an acid, begin titrating with the standardized strong base solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point. More accurate values can be obtained by analyzing the data using specialized software or by calculating the first and second derivatives of the titration curve.

LogP Determination by Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase column (e.g., C18)

-

A series of standard compounds with known LogP values

-

Mobile phase (e.g., a mixture of methanol or acetonitrile and water)

Procedure:

-

Prepare a series of mobile phases with varying compositions of the organic modifier (e.g., 30%, 40%, 50%, 60%, 70% methanol in water).

-

Inject a set of standard compounds with known LogP values onto the HPLC system for each mobile phase composition and record their retention times (t_R).

-

Calculate the capacity factor (k) for each standard at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

For each standard, extrapolate the retention data to 100% aqueous mobile phase to determine log k_w. This is typically done by plotting log k versus the percentage of organic modifier and extrapolating the linear portion of the plot to 0% organic modifier.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k_w values.

-

Inject the this compound sample under the same set of mobile phase conditions and determine its log k_w value.

-

Use the calibration curve to determine the LogP of the target compound from its measured log k_w.

Synthesis and Potential Biological Activity

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from a more readily available precursor, such as 2,5,6-trimethoxybenzoic acid. The key transformation would be a regioselective bromination of the aromatic ring.

Caption: Proposed synthesis of this compound.

The methoxy groups at positions 2, 5, and 6 are ortho, para-directing activators. The position 3 is sterically accessible and activated by the methoxy groups at positions 2 and 5, making it a likely site for electrophilic aromatic substitution. The reaction would likely proceed by treating 2,5,6-trimethoxybenzoic acid with a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.

Potential Biological Activities

While there is no specific biological activity reported for this compound in the current literature, the structural motifs present in the molecule suggest potential areas for investigation.

-

Antimicrobial Activity: Many halogenated aromatic compounds, including brominated phenols and benzoic acids, have demonstrated significant antibacterial and antifungal properties. The presence of the bromine atom on the trimethoxybenzoic acid scaffold could confer antimicrobial activity.

-

Efflux Pump Inhibition: Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria. Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.

-

Other Pharmacological Activities: Substituted benzoic acids are a common scaffold in medicinal chemistry and have been explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

Caption: Logical relationship of structural motifs to potential biological activities.

Conclusion

This compound is a compound with potential for further investigation in various scientific fields. This guide has summarized the currently available physicochemical data, provided predictions for key unknown properties, and offered a comparative analysis with related compounds. The detailed experimental protocols and proposed synthetic workflow are intended to facilitate future research into the precise characterization and potential applications of this molecule. The exploration of its potential biological activities, guided by the structure-activity relationships of similar compounds, represents a promising avenue for drug discovery and development. Further experimental validation of the predicted properties and biological activities is highly encouraged.

Spectroscopic Profile of 3-Bromo-2,5,6-trimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,5,6-trimethoxybenzoic acid, a key intermediate in various synthetic pathways. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The spectral data presented in this section are predicted based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet | 1H | -COOH |

| ~6.8 - 7.2 | Singlet | 1H | Ar-H |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~3.80 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~150 - 155 | Ar-C-O |

| ~145 - 150 | Ar-C-O |

| ~140 - 145 | Ar-C-O |

| ~120 - 125 | Ar-C-Br |

| ~115 - 120 | Ar-C-H |

| ~110 - 115 | Ar-C-COOH |

| ~60 - 65 | -OCH₃ |

| ~55 - 60 | -OCH₃ |

| ~50 - 55 | -OCH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Strong | C-O stretch (Carboxylic Acid) |

| ~1000 | Medium | C-H bend (Aromatic) |

| ~700 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 292/294 | High | [M]⁺ (Molecular ion peak with Br isotope pattern) |

| 277/279 | Medium | [M-CH₃]⁺ |

| 249/251 | Medium | [M-CH₃-CO]⁺ |

| 234/236 | Low | [M-2(CH₃)-CO]⁺ |

| 199 | Low | [M-Br-CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for benzoic acid derivatives.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CCl₄) using a liquid cell.[2]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2,5,6-trimethoxybenzoic Acid

A comprehensive analysis of the proton nuclear magnetic resonance spectrum of 3-Bromo-2,5,6-trimethoxybenzoic acid remains elusive based on currently accessible data. This guide outlines the anticipated spectral features and the necessary experimental protocols for its acquisition, providing a foundational framework for researchers and professionals in drug development.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-4 | 6.8 - 7.5 | Singlet | 1H |

| Methoxy C2-OCH₃ | 3.8 - 4.1 | Singlet | 3H |

| Methoxy C5-OCH₃ | 3.8 - 4.1 | Singlet | 3H |

| Methoxy C6-OCH₃ | 3.8 - 4.1 | Singlet | 3H |

| Carboxylic Acid -COOH | 10.0 - 13.0 (broad) | Singlet | 1H |

Note: The exact chemical shifts of the three methoxy groups are difficult to predict precisely without experimental data and will depend on the specific electronic environment of each group.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may influence the chemical shifts, particularly that of the carboxylic acid proton.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence.

-

Spectral Width: Approximately 15 ppm, centered around 7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shifts of each peak.

Structural and Logical Relationships

The following diagram illustrates the chemical structure of this compound and the logical workflow for its analysis via ¹H NMR spectroscopy.

Caption: Workflow for ¹H NMR analysis of this compound.

A Technical Guide to the Crystal Structure Analysis of Substituted Trimethoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted trimethoxybenzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structural motifs and potential for diverse biological activities make them valuable scaffolds in drug discovery and development. A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships, designing novel derivatives with enhanced properties, and ensuring optimal solid-state characteristics for pharmaceutical formulations. This technical guide provides an in-depth overview of the crystal structure analysis of substituted trimethoxybenzoic acids, detailing experimental protocols, presenting key crystallographic data, and illustrating relevant biological pathways.

Data Presentation: Crystallographic Data of Substituted Trimethoxybenzoic Acids

The following tables summarize the crystallographic data for a selection of substituted trimethoxybenzoic acids, providing a comparative overview of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀Br₂O₅ |

| Formula Weight | 369.99 |

| Temperature (K) | 123(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5342(4) |

| b (Å) | 10.0238(4) |

| c (Å) | 13.9113(5) |

| α (°) | 90 |

| β (°) | 104.538(2) |

| γ (°) | 90 |

| Volume (ų) | 1287.34(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.908 |

| Absorption Coefficient (mm⁻¹) | 6.516 |

| F(000) | 720 |

| Crystal Size (mm³) | 0.20 x 0.10 x 0.05 |

| Theta range for data collection (°) | 3.016 to 27.536 |

| Index ranges | -12<=h<=12, -13<=k<=13, -18<=l<=18 |

| Reflections collected | 13410 |

| Independent reflections | 2966 [R(int) = 0.0355] |

| Completeness to theta = 25.242° (%) | 100.0 |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7458 and 0.4491 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2966 / 0 / 173 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0245, wR2 = 0.0560 |

| R indices (all data) | R1 = 0.0309, wR2 = 0.0583 |

| Extinction coefficient | n/a |

| Largest diff. peak and hole (e.Å⁻³) | 0.528 and -0.540 |

Table 2: Crystallographic Data for other Substituted Trimethoxybenzoic Acids

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3,4,5-Trimethoxybenzoic Acid | Monoclinic | Pc | - | - | - | - | [1] |

| 2,4,6-Trimethoxybenzoic Acid | - | - | - | - | - | - | [2] |

Detailed unit cell parameters for 3,4,5-trimethoxybenzoic acid and 2,4,6-trimethoxybenzoic acid were not explicitly available in the provided search results.

Experimental Protocols

The determination of the crystal structure of substituted trimethoxybenzoic acids involves a series of well-defined steps, from the synthesis of the compound to the final refinement of the crystal structure. The following protocols are generalized from methodologies reported in the literature.[1]

Synthesis and Crystallization

Synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid: [1]

A solution of 2-iodo-3,4,5-trimethoxybenzoic acid (0.36 mmol) in 0.2 M NaOH (0.5 mL) is added dropwise to a magnetically stirred aqueous sulfuric acid solution (3.2 M, 0.6 mL) of KBrO₃ (0.72 mmol). The reaction mixture's temperature is gradually raised from 294 K to 338 K. The resulting solution is stirred for an additional 4 hours at 338 K and then allowed to cool slowly to room temperature without stirring. The desired product, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, crystallizes as long, thin needles.

General Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

-

Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, acetone, and dichloromethane.

-

Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

Data collection is performed on a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

-

Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools such as checkCIF to ensure its quality and correctness.

Mandatory Visualization

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a substituted trimethoxybenzoic acid.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Brominated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of bromine chemistry and benzoic acid frameworks has given rise to a compelling class of molecules with significant therapeutic potential. Brominated benzoic acid derivatives are emerging as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique physicochemical properties, conferred by the strategic placement of bromine atoms, enable nuanced interactions with biological targets, leading to potent and selective modulation of physiological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel brominated benzoic acid derivatives, intended to serve as a vital resource for researchers and professionals in the field of drug discovery and development.

Synthesis of Brominated Benzoic Acid Derivatives

The synthetic routes to brominated benzoic acid derivatives are diverse, allowing for the creation of a wide array of structural analogs. The primary methods involve electrophilic aromatic substitution on the benzoic acid core or the modification of pre-brominated precursors.

Direct Bromination of Benzoic Acid

A classic approach to synthesizing brominated benzoic acids is through the direct electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-director, meaning that direct bromination will primarily yield 3-bromobenzoic acid.[1]

Synthesis of Substituted Bromobenzoic Acids

More complex derivatives can be synthesized from substituted benzoic acids or through multi-step reaction sequences. For instance, 2-bromo-3-nitrobenzoic acid serves as a versatile starting material for a variety of derivatives through reactions at the carboxylic acid, bromine, and nitro groups.[2] Similarly, 4-amino-3-bromobenzoic acid is a key intermediate for synthesizing more complex bioactive molecules.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzoic Acid via Direct Bromination

This protocol describes the direct bromination of benzoic acid in a sealed tube.[4]

Materials:

-

Benzoic acid (6 g)

-

Bromine (8 g)

-

Water (approximately 40 g)

-

Thick-walled glass tube

-

Air bath

-

Mortar and pestle

-

Charcoal

Procedure:

-

Introduce benzoic acid, bromine, and water into the thick-walled glass tube and seal it.

-

Heat the sealed tube in an air bath at 140-150 °C for approximately 12 hours.

-

Allow the tube to cool completely before carefully opening the capillary tip in a well-ventilated fume hood to release any internal pressure.

-

Wash the reaction product out of the tube, filter, and triturate with water in a mortar.

-

Boil the crude product in approximately 500 mL of water for about an hour to remove any unreacted benzoic acid.

-

Treat the hot solution with charcoal and filter.

-

Allow the filtrate to cool, which will lead to the crystallization of 3-bromobenzoic acid.

-

Recrystallize the product from water one or two times to yield a pure product.

Protocol 2: Amide Bond Formation from 2-Bromo-3-nitrobenzoic Acid

This protocol details the conversion of a carboxylic acid to an amide, a common transformation in the synthesis of biologically active molecules.[2]

Materials:

-

2-Bromo-3-nitrobenzoic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Primary or secondary amine

-

Triethylamine or other non-nucleophilic base

-

Nitrogen or argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-3-nitrobenzoic acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.

-

Slowly add the amine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Characterization of Derivatives

The structural elucidation and purity assessment of synthesized brominated benzoic acid derivatives are critical steps. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of these compounds. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzoic acid ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), which results in two molecular ion peaks separated by 2 m/z units.

Quantitative Data Summary

The following tables summarize key quantitative data for representative brominated benzoic acid derivatives.

Table 1: Physicochemical Properties of Brominated Benzoic Acid Isomers [5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa in Water at 25°C |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 148–150 | 2.85 |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 158 | 3.86 |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 252-254 | 3.97 |

Table 2: Spectroscopic Data for 3-Bromobenzoic Acid [6][7][8]

| Technique | Data |

| ¹H NMR | Aromatic protons typically appear in the range of 7.2-8.2 ppm. The carboxylic acid proton is a broad singlet at ~11-13 ppm. |

| ¹³C NMR | The carbonyl carbon appears around 165-175 ppm. Aromatic carbons appear between 120-135 ppm. |

| Mass Spec (EI) | Molecular ion peaks at m/z 200 and 202. Major fragments at m/z 183/185 (loss of OH), 155/157 (loss of COOH), and 121 (loss of Br). |

Table 3: Biological Activity of Selected Brominated Benzoic Acid Derivatives [9][10]

| Compound | Target | Activity | IC₅₀/MIC |

| Compound 12l (a diphenylurea derivative) | VLA-4 | Antagonist | 0.51 nM |

| 3-Trifluoromethyl-4-bromo-substituted pyrazole derivative | Fatty Acid Biosynthesis | Antibacterial | 0.5 µg/mL |

Biological Activities and Signaling Pathways

Brominated benzoic acid derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][11]

Enzyme Inhibition

A significant area of investigation is their role as enzyme inhibitors. For example, certain derivatives have been synthesized as potent antagonists of VLA-4, an integrin involved in inflammatory processes.[9] Others have been identified as inhibitors of fatty acid biosynthesis in bacteria, highlighting their potential as novel antibacterial agents.[10] Some have also been explored as inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant targets for Alzheimer's disease.[12]

Modulation of Cellular Signaling

The biological effects of these compounds are often mediated through their interaction with specific signaling pathways. For instance, the inhibition of VLA-4 can disrupt cell adhesion and migration, key processes in the inflammatory response. The inhibition of fatty acid biosynthesis in bacteria is a direct mechanism to halt their growth and proliferation.

Visualizations

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel brominated benzoic acid derivatives.

Caption: A simplified diagram illustrating the potential mechanism of action of a brominated benzoic acid derivative as a receptor antagonist.

Conclusion

The field of brominated benzoic acid derivatives is ripe with opportunities for the discovery of novel therapeutic agents. The synthetic versatility of this chemical class, coupled with its diverse biological activities, makes it an attractive area for further research and development. This guide has provided a foundational overview of the key aspects of working with these compounds, from their synthesis and characterization to their biological evaluation. As our understanding of the intricate roles these molecules play in modulating biological pathways deepens, we can anticipate the emergence of new and innovative therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]

- 7. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Technical Data Sheet: 3-Bromo-2,5,6-trimethoxybenzoic acid

Introduction

This document provides a preliminary technical overview of 3-Bromo-2,5,6-trimethoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published scientific literature specifically on this compound, this guide summarizes its known chemical and physical properties. To provide context for potential research and applications, a summary of the general biological activities of substituted benzoic acids as a class is included, based on existing literature. The experimental protocols and signaling pathways presented are illustrative examples based on related compounds and should not be considered as experimentally validated for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented below. This information is compiled from chemical supplier databases and publicly available chemical information repositories.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 101460-22-4 | [1][2] |

| Chemical Formula | C₁₀H₁₁BrO₅ | [1] |

| MDL Number | MFCD00191620 | [2] |

| Synonyms | 12W-0890, 3-bromo-2,5,6-trimethoxy-benzoic acid | [1] |

| Purity | Min. 97.0% (T) | [2] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS | [3] |

Potential Biological Activities (Based on Substituted Benzoic Acids)

While no specific biological activities have been documented for this compound in the reviewed literature, the broader class of substituted benzoic acids is known to exhibit a range of biological effects. The nature and position of substituents on the benzene ring play a crucial role in determining the potency and specificity of these activities.[4] The following table summarizes some of the known activities of various substituted benzoic acid derivatives, which may provide a starting point for the investigation of this compound.

| Biological Activity | Description | Example Compounds & Targets | Reference(s) |

| Antimicrobial | Many benzoic acid derivatives exhibit activity against a range of microorganisms, including bacteria and fungi. The mechanism often involves the disruption of cellular processes. | p-hydroxy benzoic acid and its esters (parabens) are effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. | [5][6] |

| Anti-inflammatory | Substituted benzoic acids have demonstrated the ability to mitigate inflammation. Some derivatives are known to inhibit key inflammatory pathways. | Salicylate derivatives have been shown to suppress the expression of NF-κB, a key regulator of inflammation. | [7] |

| Anticancer | Certain derivatives have shown cytotoxic effects against various cancer cell lines. | Quinazolinone and acrylamide–PABA analogs have demonstrated inhibitory activity against MCF-7 breast cancer cells. | [4] |

| Antioxidant | The ability to scavenge free radicals is a known property of some substituted benzoic acids. | Phenolic benzoic acids are known to exhibit antioxidant properties. | [4] |

| Enzyme Inhibition | This class of compounds can act as inhibitors for various enzymes, thereby modulating different biological pathways. | The inhibitory potential is typically quantified by IC50 values against specific enzymes. | [4] |

Illustrative Experimental Protocols and Workflows

Due to the absence of specific published experimental protocols for this compound, the following sections provide generalized diagrams for a synthetic workflow and a biological signaling pathway relevant to the broader class of substituted benzoic acids.

General Synthetic Workflow for a Substituted Benzoic Acid

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a substituted benzoic acid. This is a representative example and would require optimization for any specific compound.

Caption: A generalized workflow for the synthesis and characterization of a substituted benzoic acid.

Illustrative Signaling Pathway: NF-κB Inhibition

Some benzoic acid derivatives are known to modulate inflammatory responses through the NF-κB signaling pathway. The following diagram provides a simplified representation of the canonical NF-κB pathway and a hypothetical point of inhibition by a bioactive compound.

Caption: A simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This compound is a commercially available compound with well-defined chemical identifiers and available spectral data. However, there is a notable lack of published research on its synthesis, biological activity, and potential applications. Based on the known activities of the broader class of substituted benzoic acids, this compound could be a candidate for investigation in areas such as antimicrobial, anti-inflammatory, and anticancer research. Future studies should focus on developing and documenting a reliable synthetic route, followed by a comprehensive evaluation of its biological profile. Such research would be essential to determine if this compound possesses any unique and valuable properties for the fields of medicinal chemistry and drug development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound(101460-22-4) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Bromo-2,5,6-trimethoxybenzoic acid from a plausible trimethoxybenzoic acid precursor. The synthesis is presented as a two-step process: the preparation of the 2,5,6-trimethoxybenzoic acid precursor followed by its regioselective bromination.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 2,5,6-trimethoxybenzoic acid, via formylation of a suitable trimethoxybenzene derivative followed by oxidation. The second step is the electrophilic bromination of the synthesized precursor at the C3 position, which is activated by the surrounding methoxy groups.

Experimental Protocols

Step 1: Synthesis of 2,5,6-trimethoxybenzoic Acid (Precursor)

This protocol outlines a plausible synthesis of 2,5,6-trimethoxybenzoic acid starting from 1,2,5-trimethoxybenzene, adapting established methods for formylation and oxidation of activated aromatic rings.

Part A: Vilsmeier-Haack Formylation of 1,2,5-trimethoxybenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1,2,5-trimethoxybenzene in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium hydroxide solution until it is basic.

-

Isolation and Purification: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5,6-trimethoxybenzaldehyde. The crude product can be purified by column chromatography on silica gel.

Part B: Oxidation of 2,5,6-trimethoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve the 2,5,6-trimethoxybenzaldehyde obtained from the previous step in a mixture of tert-butanol and water. Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, to improve the reaction rate.

-

Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) in water dropwise. The reaction is exothermic; maintain the temperature below 40 °C using a water bath. Continue stirring until the purple color of the permanganate disappears.

-

Work-up: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite solution until the mixture becomes colorless. Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry to obtain crude 2,5,6-trimethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Bromination of 2,5,6-trimethoxybenzoic Acid

This protocol describes the bromination of the synthesized 2,5,6-trimethoxybenzoic acid to yield the final product, this compound. This procedure is based on general methods for the bromination of electron-rich aromatic compounds.

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2,5,6-trimethoxybenzoic acid in glacial acetic acid.[1]

-

Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The amount of bromine should be slightly in excess of one equivalent. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Isolation and Purification: Filter the solid precipitate and wash thoroughly with water to remove acetic acid and any unreacted bromine. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |

| 1,2,5-trimethoxybenzene | C₉H₁₂O₃ | 168.19 | Liquid/Solid | - |

| 2,5,6-trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | Solid | 70-80 |

| 2,5,6-trimethoxybenzoic acid | C₁₀H₁₂O₅ | 212.20 | Solid | >90 |

| This compound | C₁₀H₁₁BrO₅ | 291.09 | Solid | 80-90 |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

Disclaimer: This document provides a proposed synthetic protocol based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: Synthesis of 3-Bromo-2,5,6-trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-bromo-2,5,6-trimethoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and organic synthesis. The protocol is based on established methods for the bromination of structurally similar polysubstituted benzoic acids.

Introduction

Substituted benzoic acids are key building blocks in the synthesis of a wide range of biologically active molecules. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions. This protocol outlines a representative method for the regioselective bromination of 2,5,6-trimethoxybenzoic acid to yield this compound.

Data Summary

The following table summarizes key quantitative data for the starting material and the resulting product. Please note that the yield is representative and may vary based on reaction scale and optimization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) |

| 2,5,6-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | 98-102 | N/A |

| This compound | C₁₀H₁₁BrO₅ | 291.09 | Not Reported | ~85 (estimated) |

Spectroscopic Data for this compound (Predicted)

| Nucleus | Predicted Chemical Shifts (ppm) |

| ¹H NMR | ~ 7.0 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 11.0-13.0 (br s, 1H, COOH) |

| ¹³C NMR | ~ 165 (C=O), 155 (C-O), 150 (C-O), 145 (C-O), 120 (C-Br), 115 (Ar-C), 110 (Ar-CH), 62 (OCH₃), 61 (OCH₃), 60 (OCH₃) |

Experimental Protocol